molecular formula C17H9NS B148697 1-Isothiocyanatopyrene CAS No. 24722-90-5

1-Isothiocyanatopyrene

Cat. No.: B148697
CAS No.: 24722-90-5
M. Wt: 259.3 g/mol
InChI Key: LHEHDIOVQOOWSX-UHFFFAOYSA-N
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Description

1-Isothiocyanatopyrene is an organic compound that belongs to the class of isothiocyanates It is derived from pyrene, a polycyclic aromatic hydrocarbon, by substituting one of its hydrogen atoms with an isothiocyanate group (-N=C=S)

Mechanism of Action

Target of Action

1-Isothiocyanatopyrene, like other isothiocyanates, primarily targets protein cysteine residues . These sulfur-centered nucleophiles are abundant in the body and play crucial roles in various biological processes, including enzyme activity and signal transduction .

Mode of Action

The compound interacts with its targets through its high chemical reactivity . It inhibits Phase 1 enzymes involved in the activation of carcinogens, thereby reducing the formation of active carcinogenic metabolites. This interaction leads to changes in the metabolic processes of the body, particularly those involving carcinogens.

Biochemical Pathways

This compound affects several biochemical pathways. It induces cytoprotective proteins through the Keap1/Nrf2/ARE pathway , inhibits proinflammatory responses through the NFκB pathway , and influences cell cycle arrest and apoptosis . It also affects heat shock proteins and inhibits angiogenesis and metastasis . These pathways are crucial for maintaining cellular homeostasis and preventing disease progression .

Pharmacokinetics

Isothiocyanates in general demonstrate dose-dependent pharmacokinetics . They exhibit first-order absorption, nonlinear tissue distribution due to interactions with ABC transporters and intracellular glutathione depletion, and capacity-limited elimination due to saturation of GSTs in the liver .

Result of Action

The action of this compound results in a number of molecular and cellular effects. It provides chemoprotection against carcinogens in various animal models of experimental carcinogenesis at different organ sites . This protection is comprehensive and long-lasting, as the compound affects the function of transcription factors and ultimately the expression of networks of genes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. The concentration of glucosinolates in different parts of the plant can influence the amount of isothiocyanates produced .

Biochemical Analysis

Biochemical Properties

The nature of these interactions often involves the formation of covalent bonds, leading to changes in the function or activity of the interacting molecules .

Cellular Effects

Isothiocyanates have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Isothiocyanates are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Studies on other isothiocyanates suggest that these compounds can have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of 1-Isothiocyanatopyrene at different dosages in animal models have not been studied. Other isothiocyanates have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses

Metabolic Pathways

Isothiocyanates are known to interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels

Transport and Distribution

Isothiocyanates are known to interact with various transporters and binding proteins, and can have effects on their localization or accumulation

Subcellular Localization

Isothiocyanates can be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isothiocyanatopyrene can be synthesized through several methods. One common approach involves the reaction of pyrene with thiophosgene (CSCl2) in the presence of a base, such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product .

Another method involves the use of carbon disulfide (CS2) and a primary amine to form a dithiocarbamate intermediate, which is then desulfurized to produce the isothiocyanate . This method is advantageous due to its simplicity and the availability of starting materials.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and safety considerations. For instance, the use of thiophosgene, although efficient, requires careful handling due to its toxicity. Alternatively, the carbon disulfide method offers a safer and more sustainable approach .

Chemical Reactions Analysis

Types of Reactions: 1-Isothiocyanatopyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

1-isothiocyanatopyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9NS/c19-10-18-15-9-7-13-5-4-11-2-1-3-12-6-8-14(15)17(13)16(11)12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEHDIOVQOOWSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376360
Record name 1-isothiocyanatopyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24722-90-5
Record name 1-isothiocyanatopyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Thiocyanato-pyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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